9-Fluorenone-2-carboxylic acid
Overview
Description
9-Fluorenone-2-carboxylic acid is an organic compound with the molecular formula C14H8O3. It is a derivative of fluorenone, characterized by the presence of a carboxylic acid group at the second position of the fluorenone structure. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
This compound is a derivative of fluorenone, a polycyclic aromatic hydrocarbon . .
Mode of Action
It’s known that many polycyclic aromatic hydrocarbons exert their effects through interactions with cellular macromolecules, potentially leading to changes in cellular function .
Biochemical Pathways
9-Fluorenone-2-carboxylic acid is a metabolite in the degradation pathway of fluoranthene, a four-ring polycyclic aromatic hydrocarbon . The degradation is initiated at the C1-C2 position of the compound ring via oxygenation and ring cleavage to form 9-oxo-9H-fluorene-1-carboxylic acid before undergoing ring cleavage to yield fluorenone . This then proceeds through the ß-Ketoadipate pathway via benzene-1,2,3-tricarboxylic acid .
Result of Action
As a derivative of fluorenone, it may share some of the biological activities associated with fluorenone and other polycyclic aromatic hydrocarbons .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and light conditions could potentially affect the stability and efficacy of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenone-2-carboxylic acid typically involves the oxidation of 9-fluorenone. One common method is the oxidation of 9-fluorenone using potassium permanganate in an alkaline medium. The reaction proceeds as follows: [ \text{C13H8O} + \text{KMnO4} \rightarrow \text{C14H8O3} + \text{MnO2} + \text{KOH} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more complex derivatives.
Reduction: It can be reduced to form 9-fluorenone-2-carboxylic alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products:
Oxidation: Higher oxidation states of fluorenone derivatives.
Reduction: 9-Fluorenone-2-carboxylic alcohol.
Substitution: Esters and amides of this compound.
Scientific Research Applications
9-Fluorenone-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a scaffold for designing bioactive molecules.
Medicine: Explored for its potential in drug development, particularly as a precursor for anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and as a building block for advanced materials.
Comparison with Similar Compounds
- 9-Fluorenone-4-carboxylic acid
- Fluorene-1-carboxylic acid
- Xanthene-9-carboxylic acid
Comparison: 9-Fluorenone-2-carboxylic acid is unique due to its specific position of the carboxylic acid group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
9-oxofluorene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCTXUUKONLPPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229062 | |
Record name | 9-Oxofluoren-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784-50-9 | |
Record name | Fluorenone-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=784-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Oxofluoren-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 784-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 784-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Oxofluoren-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-oxofluoren-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9-fluorenone-2-carboxylic acid interesting for developing new drugs?
A: Research suggests that introducing a hydrophobic group at position 7 of this compound can create compounds that bind to tubulin. [] Tubulin is a protein crucial for cell division, and disrupting its function is a strategy for developing anti-cancer drugs. This discovery makes this compound an attractive starting point for designing novel tubulin-targeting agents.
Q2: How does the structure of this compound influence its interaction with water molecules?
A: Studies employing two-dimensional infrared (2D-IR) spectroscopy and molecular dynamics (MD) simulations revealed that the position of the carboxylic acid group on the 9-fluorenone scaffold significantly affects its hydration dynamics. [] Specifically, this compound shows distinct hydrogen-bond dynamics with water compared to its isomer, 9-fluorenone-4-carboxylic acid. This difference arises from the altered hydration structure around the CO group caused by the change in the carboxylic acid group's position.
Q3: Has this compound demonstrated any phototoxic properties?
A: While benzophenone, a structurally related compound, exhibits phototoxicity, research indicates that this compound does not share this property. [] In an in vitro photohaemolysis assay, this compound did not induce phototoxicity, highlighting the significant impact of even minor structural modifications on the phototoxic behavior of these compounds.
Q4: What are the common synthetic applications of this compound?
A: this compound serves as a versatile building block in organic synthesis. [, ] Researchers have successfully utilized it as a starting material to synthesize diverse compounds, including:
- 1,3,4-oxadiazole derivatives: These heterocyclic compounds are prepared by reacting the acid hydrazide of this compound with various substituted benzoic acids, formic acid, phenyl isocyanate, and carbon disulfide. []
- Molecular tweezers: Esterifying this compound with a U-shaped, tetraetheno-bridged dicyclopenta[b,i]anthracenediol platform molecule led to the formation of molecular tweezers. [] These tweezers are molecules designed to bind to specific guest molecules with high selectivity.
Q5: Are there any environmental concerns associated with this compound?
A: While the provided research papers don't offer specific information on the environmental impact of this compound, one study mentions its presence as an impurity in the industrial production of terephthalic acid. [] This finding highlights the need for efficient purification processes and responsible waste management to minimize potential environmental risks associated with this compound.
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